molecular formula C13H20N2O B1380138 Benzyl[(4-methylmorpholin-2-yl)methyl]amine CAS No. 1487369-65-2

Benzyl[(4-methylmorpholin-2-yl)methyl]amine

Cat. No.: B1380138
CAS No.: 1487369-65-2
M. Wt: 220.31 g/mol
InChI Key: ACYGXXVDOGKDGS-UHFFFAOYSA-N
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Description

Benzyl[(4-methylmorpholin-2-yl)methyl]amine: is a chemical compound with the molecular formula C13H20N2O . It is known for its unique structure, which includes a benzyl group attached to a morpholine ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[(4-methylmorpholin-2-yl)methyl]amine typically involves the reaction of benzylamine with 4-methylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl[(4-methylmorpholin-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: Benzyl[(4-methylmorpholin-2-yl)methyl]amine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex molecules and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may be used in the development of new drugs or as a probe to study biological pathways .

Medicine: It may be explored for its therapeutic properties and used in the design of new drugs .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of Benzyl[(4-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Uniqueness: Benzyl[(4-methylmorpholin-2-yl)methyl]amine is unique due to the presence of both the benzyl group and the methyl-substituted morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-benzyl-1-(4-methylmorpholin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-15-7-8-16-13(11-15)10-14-9-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYGXXVDOGKDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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